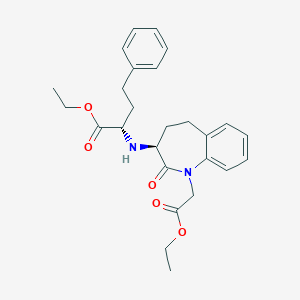

Benazepril éthyl ester

Vue d'ensemble

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Applications De Recherche Scientifique

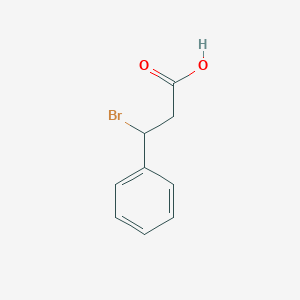

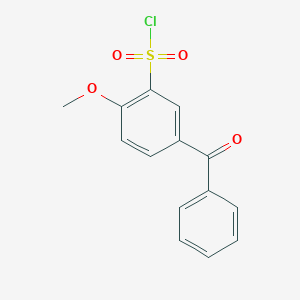

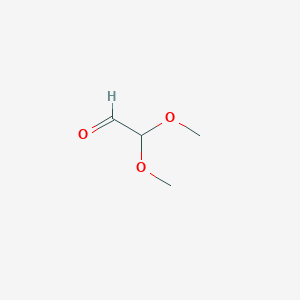

Synthèse du chlorhydrate de Benazepril

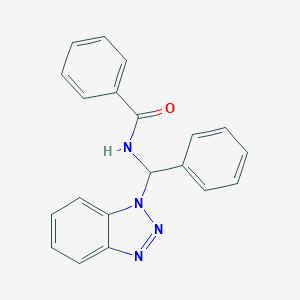

Le Benazepril éthyl ester est un intermédiaire crucial dans la synthèse du chlorhydrate de Benazepril, un puissant inhibiteur de l'enzyme de conversion de l'angiotensine (ECA) utilisé pour traiter l'hypertension. Une nouvelle approche implique une réaction à trois composants d'Ugi dans le trifluoroéthanol, ce qui permet une synthèse plus efficace. Cette méthode utilise des isocyanures convertibles pour produire l'amide secondaire souhaitée, qui est ensuite hydrolysée et estérifiée pour former l'éthyl ester .

Réaction asymétrique d'Aza-Michael

Le composé joue un rôle important dans la réaction asymétrique d'Aza-Michael, une étape clé dans la synthèse formelle du chlorhydrate de Benazepril. Cette réaction implique l'addition de l'ester éthylique de la L-homophénylalanine à un ester méthylique d'acide nitrophényl-oxo-but-énoïque, conduisant à un intermédiaire chiral qui est essentiel pour la production du chlorhydrate de Benazepril .

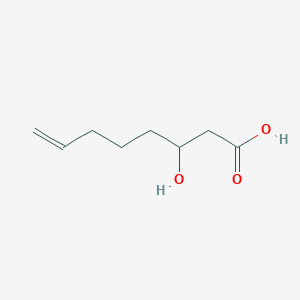

Préparation bioréductrice des inhibiteurs de l'ECA

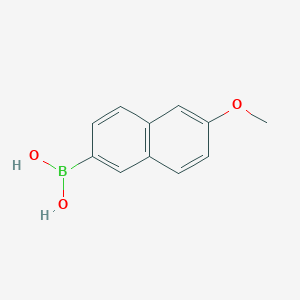

Le this compound est également impliqué dans la préparation bioréductrice des inhibiteurs de l'ECA. Il sert de précurseur pour une classe d'alcools chiraux connus sous le nom d'esters de ®-2-hydroxy-4-phénylbutanoate (OPBE), qui sont essentiels pour la production de plusieurs inhibiteurs de l'ECA, y compris le Benazepril .

Mécanisme D'action

Target of Action

Benazepril ethyl ester is a prodrug that primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .

Pharmacokinetics

Benazepril ethyl ester exhibits typical pharmacokinetic properties of ACE inhibitors. It is highly protein-bound in the plasma . The compound is metabolized primarily in the liver, where it is converted into its active form, benazeprilat . Both benazepril and benazeprilat are conjugated to glucuronic acid prior to urinary excretion .

Action Environment

The action of benazepril ethyl ester can be influenced by various environmental factors. For instance, the efficiency of its conversion into benazeprilat can be affected by the liver’s metabolic activity, which can vary based on factors such as age, liver disease, and the presence of other medications . Furthermore, its efficacy and stability can be influenced by factors such as diet, particularly salt intake, as well as patient adherence to medication regimens .

Safety and Hazards

The safety data sheet for benazepril, a related compound, advises against ingestion, inhalation, and dermal contact . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of a spill or leak, it advises evacuating personnel to safe areas and keeping people away from and upwind of the spill/leak .

Orientations Futures

The synthesis of benazepril hydrochloride, a related compound, using an Ugi three-component reaction in shorter reaction times using cheaper starting materials with good yields has been described . This novel and concise synthesis method could potentially be applied to the synthesis of benazepril ethyl ester in the future .

Analyse Biochimique

Biochemical Properties

Benazepril Ethyl Ester plays a significant role in biochemical reactions. It interacts with ACE, an enzyme that catalyzes the production of angiotensin II . The interaction between Benazepril Ethyl Ester and ACE leads to the inhibition of the enzyme, preventing the formation of angiotensin II .

Cellular Effects

The effects of Benazepril Ethyl Ester on cells are primarily related to its role as an ACE inhibitor. By inhibiting ACE, Benazepril Ethyl Ester prevents the formation of angiotensin II, a peptide hormone that can increase blood pressure . This has a direct impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Benazepril Ethyl Ester involves binding interactions with ACE, leading to enzyme inhibition . This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits stability and efficacy over time .

Metabolic Pathways

Benazepril Ethyl Ester is involved in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance . It interacts with ACE within this pathway, leading to a decrease in angiotensin II levels .

Propriétés

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPNCAYTOLXSEG-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145665 | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103129-58-4 | |

| Record name | Benazepril ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B46324.png)